molecular formula C13H8Cl2F3N3O B1448328 2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide CAS No. 1797764-46-5

2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide

Cat. No.: B1448328
CAS No.: 1797764-46-5
M. Wt: 350.12 g/mol
InChI Key: DBJFSMFRFXBNSB-UHFFFAOYSA-N
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Description

2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide is a chemical compound with a complex structure that includes both chlorinated and trifluoromethylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide typically involves multiple steps. One common method starts with the chlorination of 4-(trifluoromethyl)pyridine to obtain 2-chloro-4-(trifluoromethyl)pyridine . This intermediate is then reacted with 2-chlorobenzoyl chloride under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. For example, the use of sodium borohydride can reduce the compound, while chlorinating agents can introduce additional chlorine atoms .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N’-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3O/c14-9-4-2-1-3-8(9)12(22)21-20-11-6-7(13(16,17)18)5-10(15)19-11/h1-6H,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJFSMFRFXBNSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Reactant of Route 3
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2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Reactant of Route 4
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Reactant of Route 5
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide
Reactant of Route 6
2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzohydrazide

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